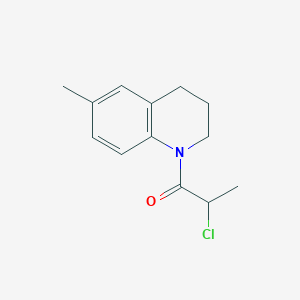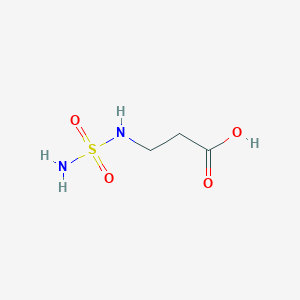
3-(Sulfamoylamino)propanoic acid
Übersicht
Beschreibung
3-(Sulfamoylamino)propanoic acid is a useful research compound. Its molecular formula is C3H8N2O4S and its molecular weight is 168.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicokinetics and Modes of Action
3-(Sulfamoylamino)propanoic acid, as part of perfluoroalkyl acid salts (PFAAs), plays a significant role in scientific research related to toxicokinetics and modes of action. Studies have focused on the toxicokinetic profiles of various PFAAs in animal models and humans, examining biological processes responsible for these observations. This research is crucial in understanding the environmental persistence and toxicity of PFAAs, including this compound, in laboratory animal models (Andersen et al., 2008).
Synthesis and Biological Activity
Research in the synthesis and biological activity of derivatives of this compound is prominent. These derivatives have been analyzed for their antioxidant, plant growth regulating, and antimicrobial properties. This research contributes significantly to the understanding of the compound’s application in various biological and chemical contexts (Tumosienė et al., 2016).
Structural Analysis and Synthesis
The compound's structural analysis and synthesis are key areas of research. Studies have detailed the regiospecific syntheses of related compounds and their structural determinations through techniques like X-ray analysis. This research aids in understanding the compound's chemical behavior and potential applications in various scientific fields (Kumarasinghe et al., 2009).
Environmental and Industrial Applications
Sulfamic acid, related to this compound, is studied for its environmental and industrial applications, particularly as an environmentally friendly alternative electrolyte for acid cleaning and corrosion inhibition. This research is significant for developing more sustainable industrial processes (Verma & Quraishi, 2022).
Therapeutic Applications
The broader family of sulfamates, to which this compound is related, has been extensively studied for their therapeutic applications. These include their roles as inhibitors in antibiotics, antiviral agents, and various anticancer drugs. The research in this area provides valuable insights into the potential medicinal applications of these compounds (Winum et al., 2004).
Eigenschaften
IUPAC Name |
3-(sulfamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O4S/c4-10(8,9)5-2-1-3(6)7/h5H,1-2H2,(H,6,7)(H2,4,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTQSPBZRRMJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B7808233.png)
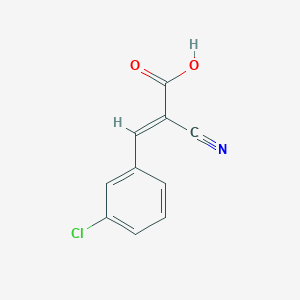
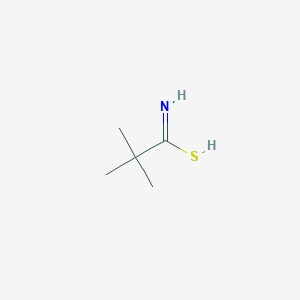

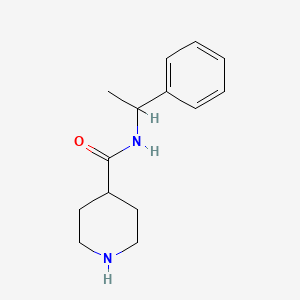




![2-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7808309.png)
![2-[2-(4-Methylpiperazino)-2-oxoethoxy]benzonitrile](/img/structure/B7808312.png)
![3-[(2-Bromophenyl)methyl]azetidine](/img/structure/B7808320.png)
